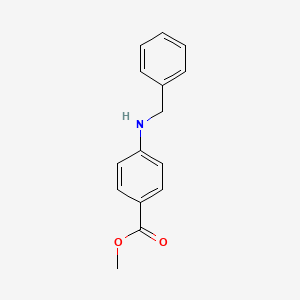

Methyl 4-(benzylamino)benzoate

CAS No.: 123876-56-2

Cat. No.: VC14345454

Molecular Formula: C15H15NO2

Molecular Weight: 241.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 123876-56-2 |

|---|---|

| Molecular Formula | C15H15NO2 |

| Molecular Weight | 241.28 g/mol |

| IUPAC Name | methyl 4-(benzylamino)benzoate |

| Standard InChI | InChI=1S/C15H15NO2/c1-18-15(17)13-7-9-14(10-8-13)16-11-12-5-3-2-4-6-12/h2-10,16H,11H2,1H3 |

| Standard InChI Key | LFUBRMQHWKUBDF-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CC=C(C=C1)NCC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Features

Methyl 4-(benzylamino)benzoate belongs to the class of benzoic acid esters, featuring a benzylamine group attached to the aromatic ring. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 123876-56-2 | |

| Molecular Formula | ||

| Molecular Weight | 241.28 g/mol | |

| IUPAC Name | methyl 4-(benzylamino)benzoate | |

| SMILES Notation | COC(=O)C1=CC=C(C=C1)NCC2=CC=CC=C2 |

The benzylamino group () introduces both steric and electronic effects, influencing the compound’s reactivity. The ester moiety () enhances solubility in organic solvents, making it suitable for use in synthetic reactions .

Chemical Reactivity and Applications

Reactivity

The benzylamino group participates in reductive amination and Schiff base formation, while the ester moiety undergoes hydrolysis, transesterification, or nucleophilic acyl substitution . For example:

-

Hydrolysis: Under acidic or basic conditions, the ester converts to 4-(benzylamino)benzoic acid, a potential precursor for metal-organic frameworks (MOFs) .

-

Reduction: Catalytic hydrogenation could cleave the benzyl group, yielding methyl 4-aminobenzoate, a known sunscreen component .

Pharmaceutical Applications

Although direct pharmacological data are scarce, structural analogs highlight potential uses:

-

Antimicrobial Agents: Derivatives like methyl 4-((benzylamino)methyl)benzoate (CAS 190655-55-1) exhibit activity against Gram-positive bacteria, suggesting similar potential for the title compound.

-

Prodrug Development: The ester group enhances membrane permeability, making it a candidate for prodrug formulations .

Comparison with Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume